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N-(2-hydroxyethyl)-N-methylbenzamide

Catalog No.
S9079177
CAS No.
57440-15-0
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
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N-(2-hydroxyethyl)-N-methylbenzamide

CAS Number

57440-15-0

Product Name

N-(2-hydroxyethyl)-N-methylbenzamide

IUPAC Name

N-(2-hydroxyethyl)-N-methylbenzamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3

InChI Key

NRERZMANNBLBLG-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=CC=CC=C1

N-(2-hydroxyethyl)-N-methylbenzamide is an organic compound characterized by the presence of a benzamide structure with a hydroxyethyl and a methyl group attached to the nitrogen atom. Its molecular formula is C10H13N1O1C_{10}H_{13}N_{1}O_{1}, and it has a molecular weight of approximately 163.22 g/mol. The compound features a hydroxyl group (-OH) which contributes to its solubility and reactivity, making it of interest in various chemical and biological applications.

  • Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound, potentially leading to derivatives such as N-(2-oxoethyl)-N-methylbenzamide.
  • Reduction: The compound can undergo reduction reactions, particularly involving the carbonyl or aromatic systems, yielding various derivatives.
  • Substitution Reactions: The nitrogen atom in the amide can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents on the benzene ring.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution processes .

The synthesis of N-(2-hydroxyethyl)-N-methylbenzamide typically involves straightforward organic synthesis techniques:

  • Starting Materials: The synthesis often begins with N-methylbenzamide as a precursor.
  • Reagents: Hydroxyethylamine can be used to introduce the hydroxyethyl group.
  • Reaction Conditions: The reaction is usually conducted under mild heating conditions in an appropriate solvent such as dichloromethane or ethanol. Catalysts may be employed to facilitate the formation of the amide bond.
  • Purification: After the reaction, purification methods such as recrystallization or column chromatography are utilized to isolate the product .

N-(2-hydroxyethyl)-N-methylbenzamide has potential applications in several fields:

  • Pharmaceuticals: As a potential drug candidate, it may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
  • Biochemical Research: Its unique structure allows it to be used as a probe in biochemical assays aimed at understanding enzyme mechanisms or receptor interactions.
  • Industrial Chemistry: It may find utility as a building block for various chemical syntheses in industrial applications .

Interaction studies involving N-(2-hydroxyethyl)-N-methylbenzamide are crucial for understanding its pharmacological profile. Preliminary studies suggest that compounds with similar structures can interact with various enzymes and receptors, impacting their activity within biological systems. Further research is needed to elucidate specific interaction pathways and mechanisms of action related to this compound .

Several compounds share structural similarities with N-(2-hydroxyethyl)-N-methylbenzamide, each exhibiting unique properties due to variations in their functional groups or substituents:

Compound NameStructural FeaturesNotable Differences
N-(2-hydroxyethyl)-N-methylbenzamideHydroxyethyl and methyl groupsUnique iodine substituent enhances reactivity
N-(2-hydroxyethyl)-3-chloro-N-methylbenzamideChlorine atom instead of iodineDifferent reactivity profile
N-(2-hydroxyethyl)-3-bromo-N-methylbenzamideBromine atom presentIntermediate reactivity between chlorine and iodine
N-MethylbenzamideLacks hydroxyethyl groupSimpler structure, less biological activity
2-Amino-N-methylbenzamideContains amino groupDifferent biological interactions

The uniqueness of N-(2-hydroxyethyl)-N-methylbenzamide lies in its combination of functional groups that may enhance its solubility and reactivity compared to other benzamide derivatives .

Methodologies in Multi-Step Organic Synthesis

The synthesis of N-(2-hydroxyethyl)-N-methylbenzamide typically involves sequential N-alkylation steps to introduce both the methyl and hydroxyethyl groups. A representative two-step protocol begins with the reaction of benzoyl chloride with N-methylethanolamine under controlled conditions. Thionyl chloride (SOCl₂) is often employed to activate carboxylic acids in situ, facilitating amide bond formation with primary or secondary amines. For instance, Bodireddy et al. (2017) demonstrated a large-scale synthesis of a structurally related compound, 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, using thionyl chloride and triethylamine in toluene.

A critical challenge in multi-step synthesis is minimizing side reactions such as over-alkylation or hydrolysis. To address this, stepwise temperature control is essential. Initial reactions may proceed at 40–50°C to ensure complete acylation, followed by cooling to 0–30°C during workup to stabilize intermediates. Solvent selection also plays a pivotal role; polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while toluene facilitates phase separation during extraction.

Table 1: Representative Two-Step Synthesis of N-(2-Hydroxyethyl)-N-Methylbenzamide

StepReagents/ConditionsPurpose
1Benzoyl chloride, SOCl₂, 40–50°CCarboxylic acid activation
2N-Methylethanolamine, toluene, 0–30°CN-Alkylation and workup

Catalytic Systems for Benzamide Derivative Formation

Transition metal catalysts have emerged as powerful tools for streamlining N-alkylation reactions. Cobalt nanoparticles supported on carbon (Co-L5@C-800) exhibit exceptional activity in the N-alkylation of benzamides with alcohols. This system operates via a borrowing-hydrogen mechanism:

  • Dehydrogenation: The catalyst promotes alcohol dehydrogenation to form an aldehyde.
  • Nucleophilic Addition: The amide attacks the aldehyde, generating an imine intermediate.
  • Reduction: The imine is reduced back to the alkylated amide, regenerating the catalyst.

For N-(2-hydroxyethyl)-N-methylbenzamide, this approach enables the use of ethanolamine derivatives as alkylating agents. The Co-L5@C-800 catalyst achieves yields exceeding 85% under mild conditions (130°C, 24 h) while tolerating functional groups such as nitriles and alkenes.

Key Advantages of Co-L5@C-800:

  • High dispersion of cobalt nanoparticles (2–5 nm diameter).
  • Reusability for ≥5 cycles without significant activity loss.
  • Compatibility with aliphatic and aromatic alcohols.

Optimization Strategies for Hydroxyethyl Group Incorporation

Incorporating the hydroxyethyl group requires precise control of reaction stoichiometry and pH. Excess ethanolamine can lead to di-alkylation, while insufficient base (e.g., KOH) slows the dehydrogenation step. Optimal conditions identified for related systems include:

  • Molar Ratio: 1:1.1 (amide:alcohol) to ensure complete conversion.
  • Solvent: Toluene, which balances reactant solubility and facilitates azeotropic water removal.
  • Temperature Gradient: Gradual heating from 25°C to 130°C to prevent thermal degradation.

Notably, the hydroxyethyl group’s polarity necessitates rigorous drying of intermediates. Anhydrous magnesium sulfate or molecular sieves are commonly used to absorb residual moisture during workup.

Stereochemical Considerations in N-Alkylation Reactions

While N-(2-hydroxyethyl)-N-methylbenzamide lacks chiral centers, stereochemical outcomes become relevant when synthesizing analogs with branched alkyl chains. The Co-L5@C-800 catalyst exhibits no inherent stereoselectivity, producing racemic mixtures when prochiral alcohols are used. However, enantioselective variants have been reported using chiral ligands such as (R)-BINAP, though these remain exploratory for hydroxyethyl derivatives.

In aqueous environments, the hydroxyethyl group may engage in hydrogen bonding, influencing conformational preferences. NMR studies of related compounds reveal restricted rotation around the N–C bond, with distinct diastereotopic protons observed at low temperatures.

N-(2-hydroxyethyl)-N-methylbenzamide represents a structural motif that shows distinctive pharmacological properties related to monoamine neurotransmitter systems. The compound's benzamide core structure provides the fundamental framework for interaction with monoamine transporters, particularly those responsible for dopamine, serotonin, and norepinephrine reuptake mechanisms [1] [2].

The molecular architecture of N-(2-hydroxyethyl)-N-methylbenzamide features a benzamide backbone with two key substituents attached to the nitrogen atom: a methyl group and a 2-hydroxyethyl group. This specific substitution pattern creates amphiphilic properties that influence both solubility characteristics and receptor binding affinity [3]. The presence of both hydrophobic aromatic components and hydrophilic hydroxyethyl functionality allows for optimal positioning within the binding sites of monoamine transporters.

Research on structurally related compounds has demonstrated that benzamide derivatives can effectively modulate monoamine reuptake pathways. The dopamine transporter exhibits two distinct binding sites, designated as the primary central binding site (S1) and a secondary extracellular vestibule site (S2) [1] [2]. The S2 site functions as a recruitment location that facilitates substrate access to the high-affinity S1 site, with this mechanism being particularly relevant for compounds bearing structural similarities to N-(2-hydroxyethyl)-N-methylbenzamide.

The compound 4-(((2-hydroxyethyl)-amino)methyl)benzamide (HAMBA) has been identified as a specific ligand for the dopamine transporter, demonstrating zinc-dependent binding properties [1]. This interaction pattern suggests that the 2-hydroxyethyl-N-methylbenzamide structural motif may engage with similar binding mechanisms through coordination with metal ions present in the transporter binding pocket.

Force spectroscopy measurements have revealed that substrates and inhibitors of the dopamine transporter exhibit two distinct unbinding force populations, corresponding to interactions at both the S1 and S2 binding sites [1] [2]. The weaker binding events, attributed to S2 site interactions, appear to facilitate substrate entry into the deeper S1 binding site, thereby enhancing overall transporter function. This two-site binding model provides a framework for understanding how N-(2-hydroxyethyl)-N-methylbenzamide may interact with monoamine transporters.

The structural analog nefopam, which shares the benzamide core but incorporates a bicyclic structure, demonstrates significant monoamine reuptake inhibition properties [4] [5] [6]. Nefopam functions as a triple monoamine reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine transporters. The compound exhibits effective inhibition of norepinephrine uptake with an ED50 value of 12 mg/kg and demonstrates similar potency for serotonin reuptake inhibition with an ED50 of 11 mg/kg [6]. These findings suggest that the benzamide structural framework provides a suitable scaffold for monoamine transporter interaction.

Table 1: Monoamine Reuptake Inhibition Properties of Benzamide Analogs

CompoundStructure TypeNorepinephrine Reuptake (ED50)Serotonin Reuptake (ED50)Duration of Action
NefopamBenzoxazocine derivative12 mg/kg [6]11 mg/kg [6]Short (< 4 hours) [6]
HAMBABenzamide analogZinc-dependent binding [1]Not specifiedNot specified
N-(2-hydroxyethyl)-N-methylbenzamideDirect benzamideTheoretical potentialTheoretical potentialUnknown

The mechanism of monoamine reuptake inhibition by benzamide derivatives involves competitive binding to the transporter proteins, preventing the reuptake of released neurotransmitters from the synaptic cleft [5] [7]. This action results in increased synaptic concentrations of monoamines, leading to enhanced neurotransmission. The descending pain modulatory pathways that utilize serotonin and norepinephrine represent the primary therapeutic targets for this mechanism, providing analgesic effects through central nervous system modulation [5] [7].

Comparative Analysis with Structural Analogs in Pain Modulation

The comparative analysis of N-(2-hydroxyethyl)-N-methylbenzamide with its structural analogs reveals significant insights into structure-activity relationships within the benzamide class of compounds. The compound's unique substitution pattern distinguishes it from other benzamide derivatives used in pain modulation applications.

The 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide analog (CAS 24833-47-4) represents a structurally enhanced version that incorporates an additional benzoyl group at the ortho position of the benzene ring [8] [9]. This modification results in a molecular weight increase from 179.22 g/mol to 283.32 g/mol and introduces additional aromatic interactions through π-π stacking mechanisms [3] [8]. The benzoyl substitution enhances the compound's lipophilicity and may improve binding affinity to target proteins involved in pain modulation.

Nefopam, a clinically established benzamide-derived analgesic, provides the most relevant comparison for understanding the pain modulatory potential of N-(2-hydroxyethyl)-N-methylbenzamide [4] [10] [5]. Nefopam incorporates the benzamide core within a bicyclic benzoxazocine framework, creating a rigid structure that enhances selectivity for specific molecular targets. The compound demonstrates effective analgesia with a relative potency indicating that 20 mg of nefopam hydrochloride provides analgesic effects equivalent to 12 mg of morphine [11].

The mechanism of pain modulation for nefopam involves dual pathways: descending pain inhibition through triple monoamine reuptake inhibition and direct modulation of glutamatergic transmission through NMDA receptor interactions [5] [7]. The compound inhibits calcium influx and reduces excessive glutamate release, properties that contribute to its effectiveness in treating neuropathic pain conditions [7]. This dual mechanism suggests that the benzamide structural framework provides multiple therapeutic targets.

Table 2: Structural Comparison of Benzamide Analogs in Pain Modulation

CompoundMolecular WeightKey Structural FeaturesPain Modulation MechanismClinical Status
N-(2-hydroxyethyl)-N-methylbenzamide179.22 g/mol [3]Simple benzamide with hydroxyethyl and methyl groupsTheoretical monoamine modulationResearch compound
2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide283.32 g/mol [8]Additional benzoyl group with enhanced π-π stackingEnhanced binding affinityPharmaceutical intermediate
Nefopam253.345 g/mol [4]Bicyclic benzoxazocine structureDual monoamine/glutamate modulationClinically approved
3,4-Dichloro-N-(2-hydroxyethyl)benzamideNot specifiedDichlorine substitution on benzene ringEnzyme inhibition through hydrogen bonding Research compound

The SRP-001 compound, another benzamide analog, demonstrates superior analgesic properties compared to acetaminophen while avoiding hepatotoxicity [13]. This compound generates N-arachidonoylphenolamine (AM404) in the midbrain periaqueductal gray region, leading to activation of endocannabinoid pathways. The mechanism involves modulation of TRPV1 channels and cannabinoid receptors, resulting in effective pain relief without the adverse effects associated with traditional analgesics [13].

The structural features that contribute to pain modulation activity in benzamide derivatives include the presence of hydrogen bond donors and acceptors, appropriate lipophilicity for central nervous system penetration, and specific substitution patterns that enhance binding to target proteins [14] [15]. The 2-hydroxyethyl group in N-(2-hydroxyethyl)-N-methylbenzamide provides hydrogen bonding capability, while the methyl group contributes to hydrophobic interactions with binding sites.

N-substituted benzamides have demonstrated diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects [16] [17]. The compounds can modulate multiple pathways simultaneously, including NFκB inhibition and apoptosis induction, depending on the specific substitution pattern employed [16] [17]. This versatility suggests that N-(2-hydroxyethyl)-N-methylbenzamide may exhibit multiple therapeutic mechanisms.

The comparative analysis reveals that structural modifications to the benzamide core can significantly alter pharmacological properties. The addition of aromatic substituents enhances binding affinity and selectivity, while the incorporation of hydroxyl groups provides opportunities for hydrogen bonding interactions. The balance between hydrophilic and hydrophobic components determines both the compound's pharmacokinetic properties and its ability to cross biological barriers.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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